Retinyl linoleate

Catalog No.
S619405
CAS No.
631-89-0
M.F
C38H60O2
M. Wt
548.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Retinyl linoleate

CAS Number

631-89-0

Product Name

Retinyl linoleate

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C38H60O2

Molecular Weight

548.9 g/mol

InChI

InChI=1S/C38H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h11-12,14-15,22,24-25,28-30H,7-10,13,16-21,23,26-27,31-32H2,1-6H3/b12-11-,15-14-,25-22+,29-28+,33-24+,34-30+

InChI Key

XJKITIOIYQCXQR-DOTGLYPQSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Synonyms

retinol linoleate, retinyl linoleate

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC/C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C

Description

The exact mass of the compound All-trans-retinyl linoleate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Storage and Transport of Vitamin A

Source

[1] ()

Potential Bioactivity and Physiological Roles

While the specific functions of ARL remain under investigation, some studies suggest potential bioactivity beyond just vitamin A storage. Research has explored the possibility of ARL having roles in areas like:

  • Cellular signaling: Some studies have investigated the potential for ARL to act as a signaling molecule within cells, although the exact mechanisms require further exploration.
  • Modulating gene expression: Limited research suggests ARL might influence the expression of certain genes, potentially impacting cellular processes.

Retinyl linoleate is a retinoid compound formed by the esterification of retinol (vitamin A) with linoleic acid, an essential fatty acid. This compound is notable for its role in skincare, where it acts as a gentler alternative to retinol. Upon application to the skin, retinyl linoleate gradually converts into retinol and linoleic acid, providing various dermatological benefits while minimizing irritation often associated with direct retinol use .

The primary reaction involving retinyl linoleate is its hydrolysis, which occurs when it interacts with enzymes such as carboxylester lipase. This reaction liberates retinol and linoleic acid, allowing the skin to utilize these active forms effectively. The conversion process is essential for its biological activity and therapeutic effects .

Retinyl linoleate exhibits several biological activities, particularly in skin health:

  • Anti-aging Effects: It helps reduce fine lines and wrinkles by promoting cell turnover and enhancing skin texture.
  • Skin Barrier Function: Linoleic acid aids in maintaining the skin barrier by contributing to ceramide formation, which is crucial for moisture retention and protection against environmental stressors .
  • Stability: Compared to retinol, retinyl linoleate is more stable in formulations, making it a preferred choice in cosmetic products .

Retinyl linoleate can be synthesized through various methods:

  • Direct Esterification: This involves reacting retinol with linoleic acid in the presence of catalysts such as lipases or acids under controlled conditions.
  • Enzymatic Processes: Utilizing immobilized enzymes like Rhizomucor miehei lipase facilitates the esterification process under mild conditions, yielding higher purity products .
  • Chemical Synthesis: Traditional chemical synthesis can also produce retinyl linoleate, although this method may involve harsher conditions that could affect product stability.

Retinyl linoleate finds its primary applications in:

  • Cosmetics and Skincare: Used in creams and serums for its anti-aging properties and skin rejuvenation effects.
  • Nutritional Supplements: Although less common than other forms of vitamin A, it may be included in dietary formulations aimed at improving skin health.
  • Pharmaceuticals: Investigated for potential therapeutic roles in dermatological treatments due to its lower irritation profile compared to retinol .

Research indicates that retinyl linoleate interacts positively with other skincare ingredients. For instance:

  • Combination with Hyaluronic Acid: Enhances hydration while promoting skin elasticity.
  • Synergistic Effects with Antioxidants: May amplify protective effects against oxidative stress when used alongside compounds like vitamin C or E .

Retinyl linoleate shares similarities with several other retinoid compounds. Here’s a comparison highlighting its uniqueness:

CompoundStructureStabilitySkin IrritationConversion to Active Form
Retinyl LinoleateEster of Retinol and Linoleic AcidHighLowGradual
Retinyl PalmitateEster of Retinol and Palmitic AcidModerateModerateDirect
RetinolAlcohol form of Vitamin ALowHighDirect
TretinoinActive form of Vitamin AModerateHighDirect

Unique Features of Retinyl Linoleate

  • Gentler on Skin: Compared to retinol and tretinoin, it offers a milder alternative with reduced irritation.
  • Enhanced Stability: Its formulation stability makes it suitable for longer shelf life in cosmetic products.
  • Dual Functionality: Provides both vitamin A benefits and essential fatty acids for improved skin barrier function .

XLogP3

13

UNII

61911N8D6W

Wikipedia

Retinyl linoleate

Use Classification

Cosmetics -> Skin conditioning

Dates

Modify: 2024-02-18

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